Home > Products > Screening Compounds P115780 > (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine
(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine - 1632286-15-7

(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine

Catalog Number: EVT-3503464
CAS Number: 1632286-15-7
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine is a nitrogen-containing heterocycle that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of pyrido-pyrimidine derivatives, which are recognized for their biological activities, including anti-inflammatory and anti-cancer properties. The specific structure of this compound allows it to interact with various biological targets, making it a subject of study in drug development.

Source and Classification

This compound can be classified under the broader category of heterocyclic compounds, specifically within the pyrido-pyrimidine family. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. The synthesis and characterization of such compounds have been documented in various scientific literature, highlighting their significance in pharmaceutical research.

Synthesis Analysis

Methods and Technical Details

The synthesis of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

  1. Formation of Pyrido-Pyrimidine Core: The initial step often involves the cyclization of appropriate amino and carbonyl precursors under acidic or basic conditions to form the pyrido-pyrimidine framework.
  2. Amine Substitution: Following the formation of the core structure, an amine group is introduced at the 4-position via nucleophilic substitution reactions. This can be achieved using various amines, including methanamine derivatives.
  3. Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further biological evaluation.

Technical details regarding reaction conditions, yields, and purification methods can vary significantly based on the specific synthetic route employed and the desired properties of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine can be represented as follows:

  • Molecular Formula: C₈H₈N₄
  • Molecular Weight: Approximately 164.18 g/mol
  • Structural Features: The compound features a pyrido-pyrimidine ring system with an amine substituent at the 4-position. The nitrogen atoms in the ring contribute to its basicity and potential hydrogen-bonding capabilities.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics, including chemical shifts corresponding to different protons and functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine can be explored through various chemical reactions:

  1. Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles, allowing for further functionalization.
  2. Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones to form imines or related structures.
  3. Complexation Reactions: Given its nitrogen-rich structure, this compound may form coordination complexes with metal ions, which could enhance its biological activity.

These reactions are essential for modifying the compound to improve its pharmacological properties or to develop derivatives with enhanced activity .

Mechanism of Action

Process and Data

The mechanism of action for compounds like (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  • Inhibition of Protein Kinases: Many pyrido-pyrimidine derivatives have been shown to inhibit protein kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation.
  • Modulation of Enzyme Activity: The presence of an amine group may facilitate binding to active sites on enzymes, leading to altered enzyme activity.

Research indicates that structural modifications can significantly influence binding affinity and selectivity towards these biological targets .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine include:

Chemical properties include:

  • Solubility: Soluble in polar solvents like water and ethanol due to its amine functionality.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used for characterization .

Applications

Scientific Uses

The applications of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine span several fields:

  1. Pharmaceutical Development: As a potential lead compound for developing new anti-inflammatory or anticancer agents.
  2. Biochemical Research: Used in studies investigating enzyme inhibition mechanisms or cellular signaling pathways.
  3. Drug Design: Serves as a scaffold for designing novel compounds targeting specific biological functions.

Research continues to explore its efficacy and safety profiles in various therapeutic contexts .

Introduction to Pyridopyrimidine Scaffolds in Medicinal Chemistry

Pyridopyrimidines represent a privileged class of nitrogen-bridged heterocyclic compounds formed by fusing pyridine and pyrimidine rings. This scaffold exhibits remarkable structural plasticity, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts. The presence of multiple nitrogen atoms facilitates both hydrogen bond acceptance and donation, critical for target engagement. Four isomeric forms exist—pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,2-d]pyrimidine—each conferring distinct electronic and steric properties influencing pharmacological profiles [4] [6].

Table 1: Structural Classification of Key Pyridopyrimidine Derivatives

Isomeric FormRepresentative Drug/CandidatePrimary Therapeutic TargetClinical/Development Status
Pyrido[2,3-d]pyrimidinePalbociclibCDK4/CDK6 KinasesFDA-Approved (Breast Cancer)
Pyrido[2,3-d]pyrimidineDilmapimod (SB-681323)p38 MAP KinasePhase II (Rheumatoid Arthritis)
Pyrido[2,3-d]pyrimidineVistusertib (AZD2014)mTOR KinasePhase II (Various Cancers)
Pyrido[3,4-d]pyrimidineTAK-733MEK/ERK KinasesPhase I (Solid Tumors)
Pyrido[3,2-d]pyrimidinePiritreximDihydrofolate Reductase (DHFR)Investigational (Antifolate)

Structural Classification of Pyridopyrimidine Derivatives

The pharmacological utility of pyridopyrimidines stems from their structural mimicry of purine bases, allowing competitive inhibition of enzymes utilizing adenosine or guanosine substrates. Pyrido[2,3-d]pyrimidines constitute the most extensively studied isomer due to their planar, electron-deficient core, facilitating potent kinase inhibition. Compounds like palbociclib exemplify this class, selectively inhibiting cyclin-dependent kinases CDK4/CDK6 to induce G1 cell cycle arrest. Conversely, pyrido[3,4-d]pyrimidines (e.g., TAK-733) adopt a slightly puckered conformation, enhancing selectivity for MEK kinases in the RAS/RAF pathway. Pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines are less explored but show promise in targeting folate metabolism (e.g., piritrexim, a DHFR inhibitor) and inflammatory mediators [1] [6] [8].

Historical Evolution of Pyridopyrimidine-Based Drug Discovery

The therapeutic exploration of pyridopyrimidines evolved through strategic scaffold hopping—a systematic approach to core structure modification—beginning with early antifolate agents:

  • 1980s–1990s: Antifolate agents like piritrexim emerged, featuring a pyrido[2,3-d]pyrimidine core inhibiting DHFR. Its design leveraged bioisosteric replacement of quinazoline in methotrexate, improving lipophilicity and cellular uptake [6].
  • 2000s–2010s: Kinase-focused libraries generated PD-173955 (SRC/ABL inhibitor) and dilmapimod (p38 MAPK inhibitor), where ring expansion from imidazopyridines to pyridopyrimidines enhanced ATP-binding pocket complementarity [2] [6].
  • 2010s–Present: Rational design yielded palbociclib and vistusertib, utilizing heterocycle replacements (e.g., purine → pyridopyrimidine) to circumvent patent landscapes while optimizing pharmacokinetics. Computational docking enabled precise functional group placement, such as the piperazine appendage in palbociclib extending into the kinase ribose pocket [6] [8] [9].

Table 2: Milestones in Pyridopyrimidine Drug Development

EraScaffold Hopping StrategyKey CompoundTherapeutic Advance
1980sQuinazoline → PyridopyrimidinePiritreximImproved antifolate permeability
Early 2000sImidazopyridine → PyridopyrimidinePD-173955Enhanced kinase selectivity (BCR-ABL inhibition)
2010sPurine → PyridopyrimidinePalbociclibSelective CDK4/6 inhibition; FDA approval
2020sMorpholine → Piperazine linkageVistusertibDual mTORC1/2 inhibition

Rationale for Targeting (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine

(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine represents an underexplored pyrido[1,2-c]pyrimidine regioisomer with distinct 3D topology. Its partially saturated 4aH core introduces conformational flexibility absent in planar isomers, potentially enabling allosteric binding to targets resistant to flat inhibitors. The primary methanamine (–CH₂NH₂) side chain offers critical advantages:

  • Vectorial Diversity: Serves as a synthetic handle for introducing sulfonamides, amides, or ureas to probe deep hydrophobic pockets (e.g., kinase back pockets) [7].
  • Charge Modulation: Protonation at physiological pH enhances solubility and facilitates salt-bridge formation with aspartate/glutamate residues in targets like GPCRs or ion channels [9].
  • Metabolic Resilience: Replacing metabolically labile groups (e.g., phenolic –OH in early kinase inhibitors) with a stable aminomethyl moiety may reduce oxidative deactivation by CYP450 enzymes [7] [9].Molecular modeling predicts that the boat conformation of the 4aH-pyrido[1,2-c]pyrimidine core creates a chiral scaffold, enabling enantioselective interactions with asymmetric binding sites—a property leveraged in drugs like olmutinib (EGFR inhibitor) for enhanced selectivity [7] [9].

Properties

CAS Number

1632286-15-7

Product Name

(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine

IUPAC Name

4aH-pyrido[1,2-c]pyrimidin-4-ylmethanamine

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C9H11N3/c10-5-8-6-11-7-12-4-2-1-3-9(8)12/h1-4,6-7,9H,5,10H2

InChI Key

BBBFQKVLALALIS-UHFFFAOYSA-N

SMILES

C1=CC2C(=CN=CN2C=C1)CN

Canonical SMILES

C1=CC2C(=CN=CN2C=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.